molecular formula C18H27NO3 B312261 Methyl 4-(decanoylamino)benzoate

Methyl 4-(decanoylamino)benzoate

Cat. No.: B312261
M. Wt: 305.4 g/mol
InChI Key: PCSCYWLHEOQBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a decanoylamino (-NHCOC₉H₁₉) substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-9-10-17(20)19-16-13-11-15(12-14-16)18(21)22-2/h11-14H,3-10H2,1-2H3,(H,19,20)

InChI Key

PCSCYWLHEOQBQA-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(decanoylamino)benzoate with key analogs based on substituent groups, synthesis routes, and properties (Table 1).

Table 1: Structural and Functional Comparison of Methyl 4-Substituted Benzoates

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound -NHCOC₉H₁₉ (decanoylamino) C₁₈H₂₇NO₃ Amphiphilic; potential surfactant/drug carrier -
Methyl 4-(dimethylamino)benzoate -N(CH₃)₂ (dimethylamino) C₁₀H₁₃NO₂ Polar; UV-absorbing properties
(Benzoylamino)methyl 4-[(benzoylamino)methoxy]-benzoate -NHCOC₆H₅ (benzoylamino) C₂₃H₂₀N₂O₅ High crystallinity; synthesis via benzamidomethylation
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-carbonyl C₂₈H₂₆N₄O₃ Anticancer activity; characterized via NMR/HRMS
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ (acetamido), -OH C₁₀H₁₁NO₄ Intermediate in drug synthesis (e.g., antibiotics)

Substituent Effects on Physicochemical Properties

  • Hydrophobicity: The decanoylamino group in this compound introduces significant hydrophobicity compared to the dimethylamino group in or the benzoylamino group in . This property may enhance membrane permeability in biological systems.
  • Polarity: Dimethylamino () and acetamido () substituents increase polarity, improving aqueous solubility, whereas the decanoylamino group reduces it.
  • Crystallinity: Quinoline-piperazine derivatives (e.g., C1 in ) exhibit high crystallinity due to planar aromatic systems, whereas long aliphatic chains (e.g., decanoylamino) may disrupt crystal packing.

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